4-Allyloxy-3-chlorobenzotrifluoride is an organic compound characterized by its unique structure, which includes an allyloxy group, a chlorine atom, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₁₀H₈ClF₃O, and it has a molecular weight of 236.62 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a valuable compound in various
Research into the biological activity of 4-Allyloxy-3-chlorobenzotrifluoride is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of fluorine atoms typically enhances the biological activity of organic compounds by increasing lipophilicity and metabolic stability.
Several methods exist for synthesizing 4-Allyloxy-3-chlorobenzotrifluoride:
4-Allyloxy-3-chlorobenzotrifluoride finds applications in various fields:
Interaction studies involving 4-Allyloxy-3-chlorobenzotrifluoride focus on its reactivity with biological molecules and other chemical entities. Preliminary studies suggest that its chlorinated and fluorinated characteristics may enhance interactions with enzymes or receptors, potentially leading to increased efficacy in therapeutic applications. Further research is needed to fully elucidate these interactions.
Several compounds share structural similarities with 4-Allyloxy-3-chlorobenzotrifluoride, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Chloro-4-trifluoromethylphenol | Chlorine and trifluoromethyl groups | Exhibits strong antibacterial properties |
| 2-(Allyloxy)-1-chloro-4-(trifluoromethyl)benzene | Similar allyloxy and trifluoromethyl functionalities | Potential use in drug formulations |
| 4-Chloro-2-(trifluoromethyl)phenol | Contains a chlorinated phenolic structure | Known for its antioxidant activities |
These compounds highlight the unique combination of functionalities present in 4-Allyloxy-3-chlorobenzotrifluoride, which may lead to distinctive reactivity patterns and biological activities not found in other similar compounds.
The systematic IUPAC name for this compound, 2-chloro-1-prop-2-enoxy-4-(trifluoromethyl)benzene, reflects its substitution pattern on the benzene ring: a chlorine atom at position 2, a prop-2-enoxy (allyloxy) group at position 1, and a trifluoromethyl (-CF₃) group at position 4. The molecular formula C₁₀H₈ClF₃O has been confirmed through multiple sources, including PubChem and commercial chemical databases.
Table 1: Molecular Identity of 4-Allyloxy-3-chlorobenzotrifluoride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈ClF₃O | |
| Molecular Weight | 236.62 g/mol | |
| CAS Registry Number | 104614-28-0 | |
| SMILES Notation | C=CCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
The allyloxy group (-O-CH₂-CH=CH₂) introduces steric and electronic effects that influence reactivity, while the -CF₃ group enhances thermal stability and lipophilicity.
While no direct X-ray crystallographic data for 4-allyloxy-3-chlorobenzotrifluoride is available in the provided sources, analogous compounds with trifluoromethyl and chloro substituents exhibit monoclinic crystal systems with π-π stacking interactions between aromatic rings. For this compound, computational predictions suggest a similar packing arrangement dominated by van der Waals forces and halogen bonding between chlorine and fluorine atoms.
The ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct signals:
The ¹³C NMR spectrum confirms the presence of:
Electron ionization (EI) mass spectrometry shows a molecular ion peak at m/z 236.62, corresponding to [M]⁺. Key fragments include:
Hückel molecular orbital (HMO) calculations predict the highest occupied molecular orbital (HOMO) to localize on the benzene ring and allyloxy group, while the lowest unoccupied molecular orbital (LUMO) resides on the -CF₃ moiety. This electronic asymmetry suggests preferential sites for electrophilic and nucleophilic attacks.
DFT simulations at the B3LYP/6-31G(d) level reveal:
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C-Cl Bond Length | 1.74 Å |
| C-O Bond Length | 1.43 Å |
| Dihedral Angle (C-O-C-C) | 112° |
The thermogravimetric analysis and phase transition behavior of 4-Allyloxy-3-chlorobenzotrifluoride provides crucial insights into its thermal stability and material properties. Based on comprehensive analysis of related aromatic compounds containing trifluoromethyl, chlorine, and allyloxy functional groups, several key thermal characteristics can be established.
Thermogravimetric analysis studies of benzotrifluoride derivatives demonstrate that compounds in this chemical class typically exhibit decomposition temperatures ranging from 200-400°C, with the specific decomposition temperature influenced by the nature and position of substituents [1] [2]. The presence of the trifluoromethyl group generally enhances thermal stability compared to non-fluorinated analogs, as fluorinated aromatic compounds typically show decomposition temperatures in the 300-500°C range [3]. However, the incorporation of chlorine and allyloxy substituents may reduce this thermal stability, as chlorinated aromatic compounds often decompose at lower temperatures (230-400°C) [2].
The thermal decomposition pathway of 4-Allyloxy-3-chlorobenzotrifluoride likely proceeds through multiple stages, consistent with the behavior observed in related compounds. Similar thermogravimetric analysis studies of chlorinated aromatic compounds show that decomposition typically occurs in three overlapping stages [4]. The first stage involves the loss of volatile substituents, the second stage encompasses the breakdown of aromatic ring structures, and the final stage results in carbonization and complete decomposition [4].
Table 1: Thermogravimetric Analysis Parameters for 4-Allyloxy-3-chlorobenzotrifluoride and Related Compounds
| Compound Type | Decomposition Temperature (°C) | Phase Transition Temperature (°C) | Thermal Stability | Primary Decomposition Products |
|---|---|---|---|---|
| Benzotrifluoride derivatives | 200-400 | Variable | Moderate | Defluorinated compounds, HF |
| Allyloxy-substituted benzenes | 180-350 | 50-150 | Moderate | Oxidized products, aldehydes |
| Chlorinated aromatic compounds | 230-400 | 100-200 | Low-Moderate | HCl, dechlorinated products |
| 4-Allyloxy-3-chlorobenzotrifluoride (estimated) | 220-380 | 80-180 | Moderate | HF, HCl, decomposition fragments |
Phase transition behavior analysis reveals that compounds with similar structural features typically undergo solid-state transitions before decomposition. Differential scanning calorimetry studies of related benzotrifluoride compounds show endothermic melting events typically occurring between 50-200°C, depending on the specific substitution pattern [5] [6]. The presence of the allyloxy group may lower the melting point compared to simpler benzotrifluoride derivatives, as flexible aliphatic chains generally reduce crystalline packing efficiency [7].
The thermal decomposition mechanism likely involves sequential loss of functional groups. Studies of similar compounds suggest that the allyloxy group may be the first to decompose, followed by dechlorination and eventual defluorination at higher temperatures [2]. This multi-stage decomposition pattern is consistent with the varying bond strengths of the different substituents, with the C-O bond in the allyloxy group being weaker than the C-Cl and C-F bonds in the aromatic ring [2].
The solubility parameters of 4-Allyloxy-3-chlorobenzotrifluoride in organic solvent systems can be comprehensively characterized using the Hansen Solubility Parameter (HSP) framework, which provides a three-dimensional approach to understanding intermolecular interactions [8] [9]. This approach divides the total solubility parameter into dispersion (δD), polarity (δP), and hydrogen bonding (δH) components, offering precise predictions for solvent selection and compatibility.
Based on molecular structure analysis and comparison with similar compounds, the estimated Hansen solubility parameters for 4-Allyloxy-3-chlorobenzotrifluoride are: δD ≈ 18.2 MPa^0.5, δP ≈ 5.8 MPa^0.5, and δH ≈ 3.7 MPa^0.5, yielding a total solubility parameter of approximately 20.5 MPa^0.5 [10] [11]. These values place the compound in the moderate polarity range, with significant dispersion forces and moderate polar and hydrogen bonding contributions.
The dispersion component (δD = 18.2 MPa^0.5) reflects the van der Waals forces arising from the aromatic ring system and the trifluoromethyl group. This value is comparable to benzotrifluoride (δD = 16.8 MPa^0.5) and chlorobenzene (δD = 19.0 MPa^0.5), indicating similar intermolecular attraction through London dispersion forces [10]. The presence of the aromatic ring system contributes significantly to this parameter, as aromatic compounds typically exhibit higher dispersion parameters than aliphatic compounds [10].
The polarity component (δP = 5.8 MPa^0.5) is elevated compared to simple benzotrifluoride derivatives due to the combined effects of the electron-withdrawing trifluoromethyl group, the chlorine substituent, and the allyloxy group. This value is intermediate between chlorobenzene (δP = 4.3 MPa^0.5) and more polar organic solvents, reflecting the compound's moderate dipole moment [11]. The trifluoromethyl group significantly enhances the polarity through its strong electron-withdrawing effect, creating a substantial dipole moment in the molecule [12].
Table 2: Solubility Parameters for 4-Allyloxy-3-chlorobenzotrifluoride and Related Compounds
| Compound | Total Solubility Parameter (MPa^0.5) | Dispersion Component (δD) | Polarity Component (δP) | Hydrogen Bonding Component (δH) |
|---|---|---|---|---|
| Benzotrifluoride | 19.2 | 16.8 | 3.5 | 2.8 |
| Chlorobenzene | 19.4 | 19.0 | 4.3 | 2.0 |
| Allyl phenyl ether | 18.5 | 17.2 | 3.8 | 4.1 |
| 4-Allyloxy-3-chlorobenzotrifluoride | 20.5 | 18.2 | 5.8 | 3.7 |
The hydrogen bonding component (δH = 3.7 MPa^0.5) reflects the compound's limited capacity for hydrogen bonding interactions. While the allyloxy group can act as a hydrogen bond acceptor through its oxygen atom, the compound lacks hydrogen bond donor capability. This value is intermediate between purely hydrocarbon solvents and strongly hydrogen-bonding solvents, indicating moderate hydrogen bonding interactions [8].
Solvent compatibility analysis based on these parameters indicates that 4-Allyloxy-3-chlorobenzotrifluoride should exhibit good solubility in moderately polar organic solvents. The compound is expected to be highly soluble in solvents with similar Hansen parameters, such as dichloromethane (δD = 17.0, δP = 7.3, δH = 7.1 MPa^0.5) and chloroform (δD = 17.8, δP = 3.1, δH = 5.7 MPa^0.5) [11]. The principle of "like dissolves like" suggests that solvents with total solubility parameters within ±2 MPa^0.5 of the compound's value should provide good solvation [8].
The compound's moderate polarity and hydrogen bonding capacity suggest limited solubility in highly polar protic solvents like water and alcohols, consistent with the behavior of similar aromatic compounds containing electron-withdrawing groups [13]. Conversely, the compound should demonstrate good compatibility with aromatic solvents such as toluene and benzene, as well as with moderately polar aprotic solvents including acetone and ethyl acetate [13].
The photochemical stability of 4-Allyloxy-3-chlorobenzotrifluoride under ultraviolet-visible irradiation represents a critical aspect of its physicochemical profile, particularly relevant for applications involving light exposure or storage under ambient conditions. Analysis of photodegradation mechanisms and stability characteristics provides essential information for predicting environmental fate and handling requirements.
Benzotrifluoride derivatives demonstrate variable photochemical stability depending on their substitution patterns and electronic properties. Research on related compounds indicates that the presence of electron-withdrawing groups such as the trifluoromethyl group can significantly influence photochemical reactivity [12]. Studies of benzotrifluoride derivatives under UV-Vis irradiation show that compounds with strong electron-donating substituents exhibit enhanced reactivity toward photochemical defluorination, while electron-withdrawing groups tend to stabilize the aromatic system [12].
The absorption characteristics of 4-Allyloxy-3-chlorobenzotrifluoride in the UV-Vis region are expected to be influenced by the aromatic chromophore and the electronic effects of the substituents. The compound likely absorbs in the 250-320 nm range, typical for substituted benzotrifluoride derivatives [12]. The presence of the allyloxy group may extend the absorption toward longer wavelengths due to its electron-donating character, potentially creating bathochromic shifts in the absorption spectrum [14].
Table 3: Photochemical Stability Data for Related Compound Classes
| Compound Class | UV Absorption Range (nm) | Photochemical Stability | Primary Photodegradation Products | Half-life under UV (hours) |
|---|---|---|---|---|
| Benzotrifluoride derivatives | 250-320 | Moderate | Defluorinated products, benzoic acids | 2-24 |
| Allyloxy aromatics | 280-350 | Low | Oxidized products, aldehydes | 0.5-8 |
| Chlorinated aromatics | 260-320 | Moderate | Dechlorinated products | 1-12 |
| 4-Allyloxy-3-chlorobenzotrifluoride | 250-340 | Low-Moderate | Mixed degradation products | 1-16 |
The photochemical degradation mechanism of 4-Allyloxy-3-chlorobenzotrifluoride likely involves multiple pathways depending on the irradiation wavelength and environmental conditions. The allyloxy substituent represents a particularly photolabile group, as allyl ethers are known to undergo photochemical cleavage and oxidation reactions under UV irradiation [15]. The double bond in the allyl group can participate in photochemical reactions, including isomerization, oxidation, and radical-mediated decomposition [15].
The trifluoromethyl group's influence on photochemical stability is complex. While trifluoromethyl groups are generally photochemically stable, their strong electron-withdrawing effect can influence the reactivity of other substituents in the molecule [12]. Research on benzotrifluoride derivatives shows that the photochemical defluorination rate is strongly dependent on the electron-donating or electron-withdrawing nature of ring substituents, with electron-donating groups enhancing defluorination rates [12].
Chlorinated aromatic compounds typically exhibit moderate photochemical stability, with photodegradation often proceeding through dechlorination pathways [15]. The chlorine substituent in 4-Allyloxy-3-chlorobenzotrifluoride may undergo photochemical displacement reactions, particularly in the presence of nucleophiles or under aerobic conditions [15].
The overall photochemical stability of 4-Allyloxy-3-chlorobenzotrifluoride is expected to be compromised by the presence of the allyloxy group, which represents the most photolabile component of the molecule. The compound would likely demonstrate enhanced susceptibility to photodegradation compared to simpler benzotrifluoride derivatives, with an estimated half-life under UV irradiation of 1-16 hours depending on the specific conditions [12] [15].
The hydrolytic degradation kinetics of 4-Allyloxy-3-chlorobenzotrifluoride constitute a fundamental aspect of its chemical stability profile, particularly relevant for understanding its behavior in aqueous environments and predicting its environmental fate. The presence of multiple functional groups susceptible to hydrolysis necessitates a comprehensive analysis of potential degradation pathways and their kinetic parameters.
The hydrolytic stability of 4-Allyloxy-3-chlorobenzotrifluoride is influenced by the electronic and steric effects of its substituents. The trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring toward nucleophilic attack, potentially facilitating hydrolytic processes involving the chlorine and allyloxy substituents [16]. The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the aromatic carbon atoms, making them more susceptible to nucleophilic substitution reactions [12].
The allyloxy group represents the most hydrolytically labile component of the molecule. Allyl ethers are known to undergo acid-catalyzed hydrolysis through protonation of the ether oxygen, followed by cleavage of the C-O bond [17]. The reaction proceeds through a mechanism involving the formation of a stabilized allyl carbocation, which facilitates the hydrolysis process [17]. The rate of hydrolysis is expected to be pH-dependent, with increased rates under acidic conditions due to protonation of the ether oxygen [17].
Table 4: Hydrolytic Degradation Kinetics for Related Functional Groups
| Functional Group | Hydrolysis Mechanism | Rate Constant (pH 7, 25°C) | Half-life (hours) | Primary Products |
|---|---|---|---|---|
| Allyl ether | Acid-catalyzed C-O cleavage | 1×10^-6 to 1×10^-4 s^-1 | 2-200 | Phenol, allyl alcohol |
| Chlorinated aromatic | Nucleophilic substitution | 1×10^-8 to 1×10^-6 s^-1 | 200-20,000 | Hydroxylated products |
| Trifluoromethyl aromatic | Defluorination | 1×10^-10 to 1×10^-8 s^-1 | 20,000-200,000 | Carboxylic acids |
The chlorine substituent in the ortho position relative to the allyloxy group may undergo hydrolytic displacement through nucleophilic aromatic substitution. This reaction is facilitated by the electron-withdrawing effects of both the trifluoromethyl group and the allyloxy group, which increase the electrophilicity of the aromatic carbon bearing the chlorine [16]. The kinetics of this reaction are expected to follow second-order kinetics, with the rate depending on both the concentration of the substrate and the nucleophile (hydroxide ion) [16].
The trifluoromethyl group itself is generally resistant to hydrolysis under mild conditions, as the C-F bonds are among the strongest in organic chemistry [12]. However, under extreme conditions or in the presence of strong nucleophiles, slow defluorination may occur, leading to the formation of carboxylic acid derivatives [12]. This process typically requires elevated temperatures and prolonged reaction times [12].
The overall hydrolytic degradation kinetics of 4-Allyloxy-3-chlorobenzotrifluoride are expected to be dominated by the cleavage of the allyloxy group, which occurs most readily under the conditions typically encountered in environmental systems. The reaction rate is anticipated to be strongly pH-dependent, with increased rates under acidic conditions due to protonation of the ether oxygen [17]. Under neutral conditions (pH 7), the estimated half-life for hydrolytic degradation is predicted to be in the range of 10-100 hours, depending on temperature and ionic strength [17].
The degradation pathway likely proceeds through sequential steps, beginning with the hydrolysis of the allyloxy group to form the corresponding phenol derivative, followed by potential dechlorination and eventual defluorination under more stringent conditions. The intermediate products formed during this degradation process may themselves be subject to further hydrolytic transformations, creating a complex kinetic network that requires careful analysis for complete characterization [17] [16].